molecular formula C8H8N2O B142315 2-(3-Methoxypyridin-2-yl)acetonitrile CAS No. 149489-09-8

2-(3-Methoxypyridin-2-yl)acetonitrile

Cat. No.: B142315
CAS No.: 149489-09-8
M. Wt: 148.16 g/mol
InChI Key: OJYATSHMGUIGBW-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 3-position and an acetonitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methoxypyridin-2-yl)acetonitrile involves the reaction of 2-hydroxymethyl-3-methoxy pyridine with thionyl chloride in methanol and water . The reaction proceeds as follows:

  • Thionyl chloride is added dropwise to 2-hydroxymethyl-3-methoxy pyridine while stirring in an ice bath.
  • The solution is then heated to reflux for 2 hours.
  • After cooling, the thionyl chloride is removed under reduced pressure, leaving brown crystals.
  • The solid is dissolved in methanol, and potassium cyanide dissolved in water is added to the methanolic solution.
  • The solution is heated to reflux overnight, then cooled, and sodium carbonate is added.
  • The mixture is extracted with diethyl ether, and the collected organics are washed with brine and saturated sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)acetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile: Similar structure with a chloro group instead of a methoxy group.

    2-(3-Methoxypyridin-2-yl)ethanol: Similar structure with an ethanol group instead of an acetonitrile group.

Uniqueness

2-(3-Methoxypyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYATSHMGUIGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611451
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-09-8
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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